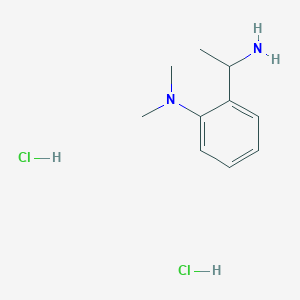
2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride” is also known as Y-27632 . It is a highly potent, cell-permeable, reversible, and selective inhibitor of Rho-associated protein kinases . It is used in various scientific research fields, including stem cell research and cell growth and viability studies .
Synthesis Analysis
The synthesis of such compounds often involves the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A one-pot method for the construction of quinolines via Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines has been developed .Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexane ring with an aminoethyl group and a pyridyl group attached . The chemical formula is C₁₄H₂₁N₃O•2HCl .Chemical Reactions Analysis
This compound is known to inhibit the kinase activity of both ROCK-I and ROCK-II in vitro . The inhibition is competitive with respect to ATP . It also inhibits PRK2 .Physical And Chemical Properties Analysis
Y-27632 is a crystalline solid . It is soluble in DMSO, methanol, and water . It is hygroscopic, meaning it absorbs moisture from the air .Scientific Research Applications
Environmental Pollutant Analysis
2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride has been explored in studies related to environmental pollutants, specifically in the context of 2,6-dimethylaniline, a related aromatic amine. Research has shown that 2,6-dimethylaniline, which shares structural similarities with 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride, can form DNA adducts, indicating potential carcinogenicity and emphasizing the importance of monitoring such compounds in environmental samples (Gonçalves, Beland, & Marques, 2001).
Chromophore Development
In the development of novel chromophores, the compound's derivatives have been employed to create highly functionalized structures demonstrating intense, low-energy charge-transfer bands. These developments are crucial in materials science for creating advanced optical and electronic materials (Jayamurugan et al., 2011).
Crystal Engineering
The compound has also been instrumental in crystal engineering, where derivatives such as 4-ethynyl-N,N-dimethylaniline have been analyzed to understand their crystal and molecular structures. Such studies are vital for designing materials with specific crystalline properties for technological applications (Batsanov et al., 2006).
Catalysis Research
In catalysis research, derivatives of 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride have been synthesized and applied in cross-coupling reactions, demonstrating their effectiveness as ligands in facilitating chemical transformations. This area of research is crucial for developing more efficient and environmentally friendly synthetic methodologies (Lundgren, Sappong-Kumankumah, & Stradiotto, 2010).
Radical Cation Reactivity
The reactivity patterns of related compounds, such as dialkylaniline radical cations, have been studied, providing insights into their potential applications in synthetic chemistry. Understanding these reactivity patterns is essential for developing new reactions and materials (Kirchgessner, Sreenath, & Gopidas, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(11)9-6-4-5-7-10(9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOAYVXRAJDVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N(C)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

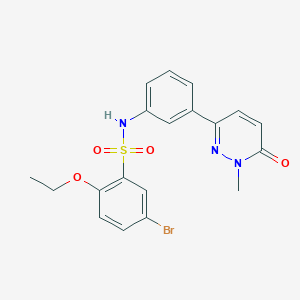
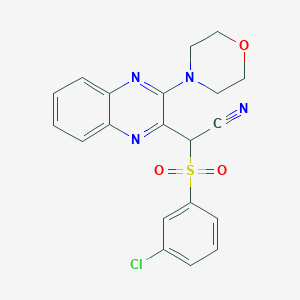
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2444781.png)
![N-(3-(1H-imidazol-1-yl)propyl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2444782.png)
![N-Benzyl-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2444783.png)
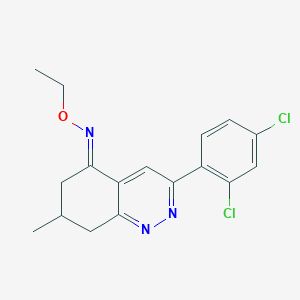
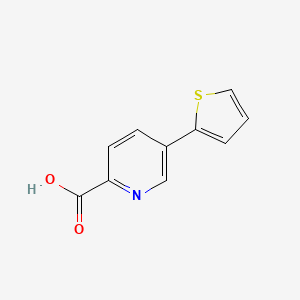
![[(1R,3S,3Ar,5aS,6S,9R,10R,11aS,13aR)-10-acetyloxy-1,6-dihydroxy-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate](/img/structure/B2444786.png)
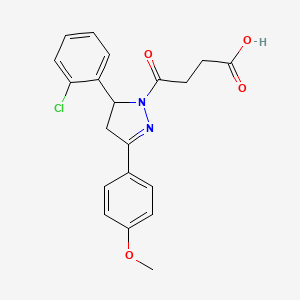
![3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2444789.png)
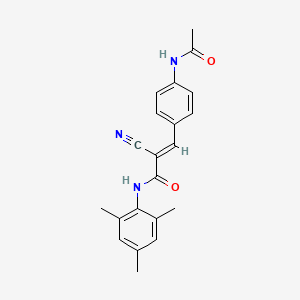
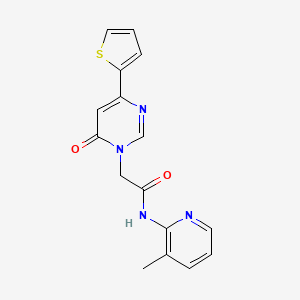
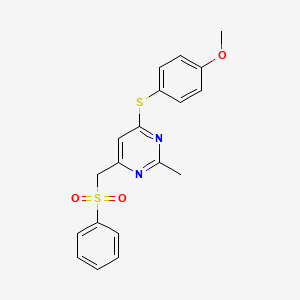
![(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2444798.png)